molecular formula C14H10N4O3 B5185240 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate

Cat. No. B5185240
M. Wt: 282.25 g/mol
InChI Key: JZVLMUUJTKRBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate is a chemical compound that has gained attention in scientific research applications due to its potential as a pharmaceutical agent. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways and cellular processes, including the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate in lab experiments include its potential as a therapeutic agent and its ability to modulate various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

For research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate include further investigation into its mechanism of action, as well as its potential as a therapeutic agent in the treatment of various diseases. Additionally, studies could be conducted to assess the safety and toxicity of this compound in vivo, as well as its potential for drug development.

Synthesis Methods

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate has been described in several scientific publications. One common method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide to yield the desired product.

Scientific Research Applications

Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation-related conditions.

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(11-8-15-6-7-16-11)20-9-12-17-18-13(21-12)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVLMUUJTKRBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl 2-pyrazinecarboxylate

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